molecular formula C23H24O4 B12466110 Octyl 9,10-dioxoanthracene-2-carboxylate

Octyl 9,10-dioxoanthracene-2-carboxylate

Cat. No.: B12466110
M. Wt: 364.4 g/mol
InChI Key: WZDUXSXGKCWDNE-UHFFFAOYSA-N
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Description

Octyl 9,10-dioxoanthracene-2-carboxylate is an ester derivative of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS 117-78-2). The parent acid has a molecular formula of C₁₅H₈O₄, a molecular weight of 252.22 g/mol, and is synthesized via oxidation reactions using catalysts like hexavalent chromium oxide in acetic acid (85% yield at 85°C for 16 hours) . The esterification of the carboxylic acid group with octanol introduces an octyl chain, enhancing lipophilicity and altering solubility profiles.

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

octyl 9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C23H24O4/c1-2-3-4-5-6-9-14-27-23(26)16-12-13-19-20(15-16)22(25)18-11-8-7-10-17(18)21(19)24/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

WZDUXSXGKCWDNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 9,10-dioxoanthracene-2-carboxylate typically involves the esterification of 9,10-dioxoanthracene-2-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 9,10-dioxoanthracene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene diols.

Scientific Research Applications

Octyl 9,10-dioxoanthracene-2-carboxylate has several scientific research applications:

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octyl 9,10-dioxoanthracene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. Its ability to form stable complexes with metal ions also contributes to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Octyl 9,10-dioxoanthracene-2-carboxylate with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
9,10-Dioxoanthracene-2-carboxylic acid C₁₅H₈O₄ 252.22 Carboxylic acid, anthraquinone dione
This compound (inferred) C₂₃H₂₄O₄ ~363.2* Ester, anthraquinone dione, octyl chain
Octyl acetate C₁₀H₂₀O₂ 172.27 Ester, linear alkyl chain
[2-(Furan-2-ylmethylamino)-2-oxoethyl] anthracene-9-carboxylate C₂₂H₁₇NO₄ 359.4 Ester, furan, amide, anthracene core

*Inferred from parent acid’s molecular weight (252.22) + octyl group (C₈H₁₇O, 129 g/mol) - H₂O (18 g/mol) .

Key Observations:
  • Esterification Effects: The octyl chain in the target ester increases molecular weight by ~44% compared to the parent acid, likely enhancing solubility in non-polar solvents.
  • Analog Comparison : Octyl acetate, a simple ester, lacks aromaticity but shares ester functionality. Its lower molecular weight (172.27 vs. ~363.2) highlights the impact of the anthracene core on bulk .

Physicochemical Properties

Solubility and Lipophilicity:
  • Parent Acid: Polar due to the carboxylic acid group; soluble in polar solvents (e.g., DMSO, ethanol) but poorly in hydrocarbons .
  • Octyl Ester : Predicted to exhibit higher lipophilicity (logP > 4.2*) due to the octyl chain, improving miscibility with lipids and organic solvents.
  • Octyl Acetate : Fully miscible with organic solvents (logP ~3.8), demonstrating how aromatic systems (e.g., anthracene) reduce solubility compared to aliphatic esters .
  • Furan Derivative : With a logP of 4.2, its furan and amide groups introduce polarity but retain moderate lipophilicity .

*Estimated via analogy to [2-(furan-2-ylmethylamino)-2-oxoethyl] anthracene-9-carboxylate .

Thermal Stability:
  • The parent acid’s synthesis requires high temperatures (70–85°C), suggesting thermal stability . The ester likely shares this trait but may decompose at higher temperatures due to the labile ester bond.

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